5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
5,7-Dihydroxy-3-(4-methoxyphenyl)-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. This compound is characterized by its chromen-4-one core structure, substituted with hydroxy, methoxy, and piperidinylmethyl groups. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the chromen-4-one core, often derived from resorcinol and an appropriate benzaldehyde derivative.
Formation of the Chromen-4-one Core: A Claisen-Schmidt condensation reaction is employed to form the chromen-4-one core. This involves the reaction of resorcinol with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Introduction of Piperidinylmethyl Groups: The piperidinylmethyl groups are introduced through a Mannich reaction, where the chromen-4-one core reacts with formaldehyde and piperidine under acidic conditions.
Hydroxylation: The hydroxyl groups at positions 5 and 7 are typically introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Reduced chromen-4-one derivatives with hydroxyl groups.
Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of flavonoids and their derivatives in various chemical reactions.
Biology
Biologically, 5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one is investigated for its potential antioxidant, anti-inflammatory, and antimicrobial activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with various molecular targets. These include enzymes, receptors, and other proteins. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, while the piperidinylmethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A naturally occurring flavonoid with similar hydroxy and methoxy substitutions.
Kaempferol: Another flavonoid with a similar chromen-4-one core but different substitution patterns.
Luteolin: A flavonoid with hydroxy groups at positions 5, 7, 3’, and 4’.
Uniqueness
5,7-Dihydroxy-3-(4-methoxyphenyl)-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one is unique due to the presence of piperidinylmethyl groups, which are not commonly found in naturally occurring flavonoids. These groups may confer additional biological activities and enhance the compound’s potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O5/c1-34-20-10-8-19(9-11-20)23-18-35-28-22(17-30-14-6-3-7-15-30)25(31)21(26(32)24(28)27(23)33)16-29-12-4-2-5-13-29/h8-11,18,31-32H,2-7,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMDLRLVCHVZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C(=C(C(=C3C2=O)O)CN4CCCCC4)O)CN5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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